molecular formula C11H11BrClNO B8362113 2-(5-Bromo-2-chloro-4-methoxy-phenyl)-2-methyl-propionitrile

2-(5-Bromo-2-chloro-4-methoxy-phenyl)-2-methyl-propionitrile

Cat. No. B8362113
M. Wt: 288.57 g/mol
InChI Key: JCVLRIAZLARSKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Bromo-2-chloro-4-methoxy-phenyl)-2-methyl-propionitrile is a useful research compound. Its molecular formula is C11H11BrClNO and its molecular weight is 288.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(5-Bromo-2-chloro-4-methoxy-phenyl)-2-methyl-propionitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Bromo-2-chloro-4-methoxy-phenyl)-2-methyl-propionitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(5-Bromo-2-chloro-4-methoxy-phenyl)-2-methyl-propionitrile

Molecular Formula

C11H11BrClNO

Molecular Weight

288.57 g/mol

IUPAC Name

2-(5-bromo-2-chloro-4-methoxyphenyl)-2-methylpropanenitrile

InChI

InChI=1S/C11H11BrClNO/c1-11(2,6-14)7-4-8(12)10(15-3)5-9(7)13/h4-5H,1-3H3

InChI Key

JCVLRIAZLARSKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)C1=CC(=C(C=C1Cl)OC)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-(2-chloro-4-methoxy-phenyl)-2-methyl-propionitrile (17.5 g, 0.0835 mol) in TFA (100 mL) was cooled to 0° C. N-bromosuccinimide (14.9 g, 0.0835 mol) was added in small portions keeping the temperature below 5° C. The orange solution was stirred for 2 h/25° C. and evaporated to dryness. Water (200 mL) was added and the mixture was stirred vigorously for 1 h. The crude product was filtered off and recrystallized from boiling MeOH. The pure product was isolated as white needles. Yield: 13 g (54%). GCMS: >99%
Quantity
17.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
14.9 g
Type
reactant
Reaction Step Two

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